tert-butyl N-(3,3-diethoxypropyl)carbamate
Overview
Description
tert-Butyl N-(3,3-diethoxypropyl)carbamate: is an organic compound with the molecular formula C12H25NO4 . It is a carbamate derivative, often used as a protecting group in organic synthesis, particularly for amines. The compound is characterized by its tert-butyl and diethoxypropyl groups, which contribute to its stability and reactivity.
Scientific Research Applications
Chemistry: tert-Butyl N-(3,3-diethoxypropyl)carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .
Biology and Medicine: In biological research, the compound is used to modify peptides and proteins, aiding in the study of their structure and function. It is also used in the development of pharmaceuticals, particularly in the synthesis of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3,3-diethoxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,3-diethoxypropylamine. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through standard techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(3,3-diethoxypropyl)carbamate can undergo oxidation reactions, particularly at the diethoxypropyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which typically targets the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, especially under acidic or basic conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates
Mechanism of Action
The mechanism of action of tert-butyl N-(3,3-diethoxypropyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing them from participating in unwanted side reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amine. The compound can be selectively removed under mild acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl carbamate
Comparison:
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate has a similar structure but contains hydroxyl groups instead of ethoxy groups. This difference affects its reactivity and solubility.
- tert-Butyl carbamate is a simpler compound without the diethoxypropyl group. It is less sterically hindered and more reactive in certain conditions .
Uniqueness: tert-Butyl N-(3,3-diethoxypropyl)carbamate is unique due to its combination of tert-butyl and diethoxypropyl groups, which provide a balance of stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amines are required .
Properties
IUPAC Name |
tert-butyl N-(3,3-diethoxypropyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO4/c1-6-15-10(16-7-2)8-9-13-11(14)17-12(3,4)5/h10H,6-9H2,1-5H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZCLXOBJLHYLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCNC(=O)OC(C)(C)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30772602 | |
Record name | tert-Butyl (3,3-diethoxypropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30772602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153815-24-8 | |
Record name | tert-Butyl (3,3-diethoxypropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30772602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.